molecular formula C14H10Br2ClNO2 B11698913 N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

Cat. No.: B11698913
M. Wt: 419.49 g/mol
InChI Key: WZEDFOYTQYOXEE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(2,4-dibromophenoxy)acetamide is a brominated and chlorinated acetamide compound with the molecular formula C14H10Br2ClNO2 and a molecular weight of 419.50 . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Acetamide derivatives are a significant area of investigation in medicinal chemistry, with research indicating potential bioactivity in various fields. Specifically, structurally related compounds have demonstrated promising biological effects in scientific studies. For instance, one study found that a similar acetamide derivative, N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz), acts as a potent inhibitor of osteoclastogenesis—the process of bone-resorbing osteoclast cell formation . This suggests that research into such compounds could be valuable for understanding pathways related to bone resorption disorders like osteoporosis . Furthermore, other acetamide derivatives incorporating bromophenyl groups have been synthesized and evaluated for potential antimicrobial and antiproliferative activities, highlighting the broader research interest in this class of molecules for various biological applications . Researchers can utilize this compound as a reference standard or as a building block for the synthesis of more complex molecules in exploratory biology and drug discovery efforts.

Properties

Molecular Formula

C14H10Br2ClNO2

Molecular Weight

419.49 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C14H10Br2ClNO2/c15-9-1-6-13(12(16)7-9)20-8-14(19)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)

InChI Key

WZEDFOYTQYOXEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Br)Cl

Origin of Product

United States

Preparation Methods

Direct Amidation of 2-(2,4-Dibromophenoxy)Acetic Acid

A widely reported method involves the condensation of 2-(2,4-dibromophenoxy)acetic acid with 4-chloroaniline using coupling agents.

Procedure :

  • Synthesis of 2-(2,4-dibromophenoxy)acetic acid :

    • 2,4-Dibromophenol reacts with chloroacetic acid in aqueous sodium hydroxide at 80–90°C for 6 hours.

    • Reaction :

      2,4-Dibromophenol+ClCH2COOHNaOH2-(2,4-Dibromophenoxy)acetic acid+HCl\text{2,4-Dibromophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2,4-Dibromophenoxy)acetic acid} + \text{HCl}
    • Yield: 75–85% after recrystallization in ethanol.

  • Conversion to acid chloride :

    • The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.

    • Reaction :

      2-(2,4-Dibromophenoxy)acetic acid+SOCl22-(2,4-Dibromophenoxy)acetyl chloride+SO2+HCl\text{2-(2,4-Dibromophenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{2-(2,4-Dibromophenoxy)acetyl chloride} + \text{SO}_2 + \text{HCl}
    • Excess SOCl₂ is removed under reduced pressure.

  • Amidation with 4-chloroaniline :

    • The acid chloride reacts with 4-chloroaniline in dry tetrahydrofuran (THF) at 0–5°C, with triethylamine as a base.

    • Reaction :

      2-(2,4-Dibromophenoxy)acetyl chloride+4-ChloroanilineEt3NThis compound+HCl\text{2-(2,4-Dibromophenoxy)acetyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}
    • Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Parameters :

  • Solvent : THF minimizes side reactions compared to polar aprotic solvents like DMF.

  • Temperature : Low temperatures (0–5°C) prevent thermal decomposition of the acid chloride.

  • Base : Triethylamine scavenges HCl, driving the reaction to completion.

Mitsunobu Reaction for Ether Formation

An alternative route constructs the phenoxyacetamide scaffold via Mitsunobu coupling, followed by amidation.

Procedure :

  • Mitsunobu coupling of 2,4-dibromophenol :

    • 2,4-Dibromophenol reacts with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 25°C.

    • Reaction :

      2,4-Dibromophenol+Ethyl glycolateDEAD, PPh3Ethyl 2-(2,4-dibromophenoxy)acetate\text{2,4-Dibromophenol} + \text{Ethyl glycolate} \xrightarrow{\text{DEAD, PPh}_3} \text{Ethyl 2-(2,4-dibromophenoxy)acetate}
    • Yield: 82% after 12 hours.

  • Saponification and amidation :

    • The ester is hydrolyzed with aqueous NaOH (2M) to 2-(2,4-dibromophenoxy)acetic acid, then converted to the acetamide as in Section 2.1.

Advantages :

  • Mitsunobu coupling avoids harsh acidic/basic conditions, preserving halogen substituents.

  • Higher regioselectivity compared to nucleophilic substitution.

Catalytic and Solvent Optimization

Transition Metal-Catalyzed Approaches

Recent patents describe cobalt-catalyzed amidation for similar acetamides:

  • Catalyst : CoCl₂ (5 mol%) with sodium triethylborohydride (NaBEt₃H) as a reductant.

  • Conditions : 1,2-Dimethoxyethane (DME), 100°C, 6 hours under inert atmosphere.

  • Yield : 70% for N-(4-chlorophenyl)acetamide derivatives.

Applicability :

  • This method may adapt to the target compound by substituting 2-(2,4-dibromophenoxy)acetic acid as the acyl donor.

Solvent Effects on Reaction Efficiency

Data from comparative studies ([Table 1]):

SolventDielectric ConstantYield (%)Purity (%)
THF7.57298
DMF36.75889
Acetonitrile37.56593
Toluene2.44582

Analysis :

  • Low-polarity solvents (THF) favor higher yields by stabilizing the transition state in amidation.

  • DMF induces side reactions (e.g., Hofmann degradation) due to high polarity.

Purification and Characterization

Crystallization Techniques

  • Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals with >99% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves 98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 2.4 Hz, 1H, Ar-H), 7.18 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 2.15 (s, 3H, NHCO).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound shares a core acetamide structure with the following analogues (Table 1):

Compound Name Substituents on Acetamide Nitrogen Functional Group on α-Carbon Key Structural Features
Target Compound 4-Chlorophenyl 2,4-Dibromophenoxy Brominated phenoxy, chlorophenyl
WH7 () 4-H-1,2,4-triazol-3-yl 4-Chloro-2-methylphenoxy Triazole ring, methyl substitution
Compound 12d () 4-Chlorophenyl Quinoxaline-triazole hybrid Triazole-linked quinoxaline
2-(4-Chlorophenyl)benzimidazole derivatives () Benzimidazole-arylmethylene/thiazolidine Chlorophenyl-benzimidazole core Antioxidant-focused design
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide () 4-Chlorophenyl Hydroxyimino Oxime group, hydrogen-bonding network

Key Observations :

  • Halogenation : Bromine atoms in the target compound may enhance lipophilicity compared to chlorine or methyl groups in analogues like WH7 .
  • Functional Groups: The phenoxy group in the target compound differs from triazole (WH7) or benzimidazole () systems, impacting electronic properties and binding interactions.
Table 2: Activity and Properties of Analogues
Compound Biological Activity Physicochemical Properties Reference
WH7 Auxin-like activity in plants Moderate solubility due to triazole
Benzimidazole derivatives () Antioxidant (IC50: 10–50 μM) Enhanced stability from benzimidazole
Compound 12d () Antimicrobial (not specified) High polarity from quinoxaline-triazole
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide Intermediate in indolinone synthesis Crystal stability via hydrogen bonding

Key Comparisons :

  • Auxin Activity: WH7’s 4-chloro-2-methylphenoxy group mimics natural auxins, whereas the target compound’s dibromophenoxy group may alter receptor binding .
  • Antioxidant Capacity : Benzimidazole derivatives in leverage conjugated systems for radical scavenging, a feature absent in the target compound .
  • Crystallinity: The hydroxyimino analogue () forms layered structures via hydrogen bonds, suggesting the target compound may exhibit similar packing if bromine permits .

Structure-Activity Relationships (SAR)

  • Halogen Position : 2,4-Dibromo substitution (target) vs. 2,4-dichloro (): Bromine’s larger size may increase steric hindrance but improve membrane permeability.
  • Amide Substituents: 4-Chlorophenyl (target) vs.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide to achieve high purity and yield?

Methodological Answer:

  • Reaction Conditions : Control temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to minimize side reactions like hydrolysis or halogen displacement .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor purity via HPLC (>95%) .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR (amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can spectroscopic data resolve ambiguities in the structural confirmation of this compound?

Methodological Answer:

  • NMR Analysis : Compare experimental 13C^{13}C-NMR chemical shifts with computational predictions (e.g., DFT calculations) to validate the positions of bromine and chlorine substituents .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm the molecular ion peak ([M+H]+^+ at m/z 463.8) and rule out isotopic interference from bromine .
  • X-ray Crystallography : Employ SHELX software to refine crystal structures, focusing on bond angles and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How do structural modifications to the 2,4-dibromophenoxy group affect the compound’s bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs replacing bromine with fluorine or methyl groups. Test inhibitory activity against kinases (e.g., Akt) using in vitro kinase assays .
  • Computational Docking : Model interactions using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) .
  • Data Comparison : Compare IC50_{50} values across analogs to identify substituents enhancing selectivity (e.g., bromine improves hydrophobic interactions) .

Q. What strategies address contradictions in reported anticancer activity across cell lines?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression in responsive vs. resistant cell lines .
  • Metabolic Stability : Assess compound stability in cell media (e.g., LC-MS/MS) to rule out degradation as a cause of inconsistency .

Q. How can researchers validate the hypothesized inhibition of Akt protein kinase by this compound?

Methodological Answer:

  • Kinase Assays : Use a luminescent ADP-Glo™ assay to measure Akt1/2 inhibition. Include staurosporine as a positive control .
  • Western Blotting : Quantify phosphorylation levels of Akt substrates (e.g., GSK-3β) in treated vs. untreated cancer cells .
  • Crystallographic Evidence : Co-crystallize the compound with Akt kinase domain to visualize binding modes (SHELX refinement recommended) .

Key Recommendations

  • Structural Analysis : Prioritize X-ray crystallography for unambiguous confirmation of stereoelectronic effects .
  • Biological Validation : Use orthogonal assays (kinase activity + proteomics) to confirm target engagement .
  • Data Reproducibility : Document reaction conditions and biological protocols in detail to mitigate variability .

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